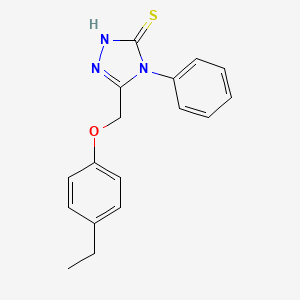

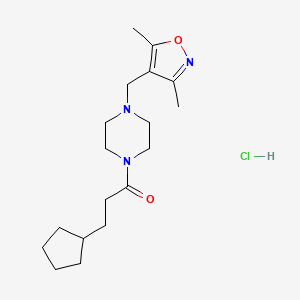

3-((4-Ethylphenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((4-Ethylphenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and potential biological activities. The compound is structurally related to various other triazole derivatives that have been synthesized and characterized in the literature, indicating its potential for diverse chemical and biological applications.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions, as seen in the study of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, which was obtained in excellent yield through a series of reactions . The synthesis process often includes the formation of key intermediates, such as hydrazides, which are then cyclized to form the triazole core . The synthesis of related compounds often employs techniques such as reductive amination, amine formylation, and cyclization .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray diffraction (XRD) techniques. For instance, the structure of a similar compound was determined by XRD, supporting the formation of the thione tautomer isomer . The molecular geometry and electronic structure can be further elucidated using density functional theory (DFT) calculations, which provide insights into the optimized geometry and electronic properties of the molecule .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the thiol↔thione tautomerism reaction via single-proton intramigration . Aminomethylation reactions involving the nitrogen atom of the thioamide group have also been reported, leading to the formation of salts with secondary amines . Methylation reactions of triazole derivatives can result in different product distributions depending on the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using a range of spectroscopic and analytical techniques. These include FT-IR, MS, TG/DTG, UV–Vis, and NMR spectroscopy . Quantum chemical calculations can provide additional information on properties such as vibrational wavenumbers, electric dipole moment, polarizability, and hyperpolarizability . The nonlinear optical properties of these compounds are of particular interest, with some derivatives showing greater properties than urea, a standard reference material . Additionally, the antioxidant activity of certain S-substituted triazole derivatives has been evaluated, with some showing significant free radical scavenging activity .

科学的研究の応用

Antioxidant and Antiradical Activity

1,2,4-Triazole derivatives exhibit significant antioxidant and antiradical activities, beneficial for mitigating oxidative stress and improving biochemical processes in organisms exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine, which possess free SH-groups contributing to their antioxidant properties. The exploration of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles has opened new avenues for developing substances with enhanced biological effects (Kaplaushenko, 2019).

Diverse Industrial Applications

The versatility of 1,2,4-triazole derivatives extends beyond biological activities, finding utility in various industrial applications. These include use in agriculture as pesticides, in pharmaceuticals for developing new medications, in the production of dyes, high-energy materials, and anti-corrosion additives. Moreover, these compounds are also used in the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, demonstrating their widespread applicability across engineering, metallurgy, and biotechnology sectors (Nazarov et al., 2021).

Environmental and Analytical Chemistry

The chemical properties of 1,2,4-triazole derivatives also render them suitable for environmental and analytical applications. They play a role in the sorption of pollutants to soil and minerals, contributing to the understanding and mitigation of environmental contamination. This aspect is crucial for managing the fate and behavior of various compounds in aquatic and terrestrial environments, aiding in the development of strategies for pollution control and environmental protection (Werner et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

3-[(4-ethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-2-13-8-10-15(11-9-13)21-12-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWGEKRWUDDCEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)

![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)

![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)

![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)

![3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2543562.png)